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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
AMG-208, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine
kinases. The document summarizes key quantitative data, details relevant experimental
methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for
researchers in oncology and drug discovery.

Introduction to AMG-208

AMG-208 is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor)
and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell
proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is
implicated in the development and progression of numerous cancers, making it a prime target
for therapeutic intervention.[3] AMG-208, identified as a 7-methoxy-4-((6-phenyl-[1][2]
[4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in
preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6]
Understanding the structure-activity relationship of this compound is pivotal for the design of
next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Biological Activity of AMG-208

AMG-208 exhibits potent inhibitory activity against its primary targets, c-Met and RON, and
demonstrates selectivity over other kinases. The following tables summarize the key in vitro
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and cellular activities of AMG-208.

Target IC50 (nM) Assay Type Reference
c-Met 9 Cell-free kinase [2]
c-Met (wild-type) 5.2 Cell-free kinase [7]
RON - Dual selective inhibitor  [2]
VEGF-R2 112 Kinase [7]

Table 1: In Vitro Kinase Inhibitory Activity of AMG-208. This table presents the half-maximal
inhibitory concentrations (IC50) of AMG-208 against its primary and secondary kinase targets.

Cell Line Assay IC50 (nM) Reference
HGF-mediated c-Met

PC3 _ 46 [2]
phosphorylation

Table 2: Cellular Activity of AMG-208. This table details the potency of AMG-208 in a cell-
based assay measuring the inhibition of ligand-induced receptor phosphorylation.
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Parameter Value (unit) Species Dosing Reference
CYP3A4
Inhibition Human Liver
_ 32 uM , - (1]
(without Microsomes

preincubation)

CYP3A4
Inhibition (with Human Liver
_ 4.1puM _ - [1]

30 min Microsomes
preincubation)
Clearance (ClI) 0.37 L/h/kg Rat 0.5 mg/kg i.v. [2]
Volume of ]

o 0.38 L/kg Rat 0.5 mg/kg i.v. 2]
Distribution (Vss)
Half-life (T1/2) 1 hour Rat 0.5 mg/kg i.v. [2]
Bioavailability (F)  43% Rat 2 mg/kg p.o. [2]

Table 3: Pharmacokinetic and Off-Target Activity of AMG-208. This table summarizes key
pharmacokinetic parameters and the inhibitory effect of AMG-208 on the metabolic enzyme
CYP3A4.

Structure-Activity Relationship (SAR) Analysis

Detailed structure-activity relationship studies specifically on AMG-208 analogs are not
extensively available in the public domain. However, based on the broader class of quinoline
and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to
be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the
ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may
contribute to the overall binding affinity and selectivity. The ether linkage provides the
necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase
inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge
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region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl
substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing
significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of
various substituents, would be expected to modulate the potency and selectivity profile of the
inhibitor.

Experimental Protocols
c-Met Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of
compounds against the c-Met kinase.
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4 Assay Preparation

Prepare kinase buffer:
40mM Tris, pH 7.5
20mM MgClI2
0.1mg/ml BSA
50uM DTT

A

Dilute recombinant human c-Met kinase
and substrate (e.g., poly[Glu:Tyr])
in kinase buffer.

\
Prepare serial dilutions of AMG-208
in DMSO, then dilute in kinase buffer.
N\ J
4 Kinase {;eaction h

Add diluted AMG-208 or DMSO (control)
to a 384-well plate.

Y
[Add diluted c-Met kinase to the wells)

Y

Initiate the reaction by adding ATP
(e.g., 10 pM [y-33P]-ATP).

\
Incubate at room temperature
for a defined period (e.g., 60 minutes).
G J
4 Detection and Analysis )

\
[Terminate the reaction and quantifﬂ

substrate phosphorylation.

Radiometric Luminescent

Y
For radiometric assays, capture the l For luminescence-based assays (e.g., ADP-G]O)]

33P-labeled substrafe oq g filter and measure the generated ADP.
measure radioactivity.

Y \/
Calculate the percentage of inhibition
for each AMG-208 concentration and
determine the IC50 value.

%
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4 )

Cell Preparation

Seed cells (e.g., PC3) in a multi-well plate
and allow them to adhere.

:

Serum-starve the cells for several hours
to reduce basal receptor phosphorylation.

.
-

~

Compound Treatment and Stimulation

Pre-incubate the cells with serial dilutions
of AMG-208 or DMSO (control) for a
defined period (e.g., 1-2 hours).

l

Stimulate the cells with HGF (e.g., 50 ng/mL)
for a short period (e.g., 15-30 minutes)
to induce c-Met phosphorylation.
- J

~

Analysis of Plvlosphorylation

Gyse the cells to extract proteins)

l

G)etermine protein concentration of the lysates)

l

Analyze the levels of phosphorylated c-Met
and total c-Met by Western blot or ELISA.

phospho-c-Met to total c-Met.

l

Calculate the percentage of inhibition for each
AMG-208 concentration and determine the IC50.

[Quantify the band intensities and normaliza

- J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 2. tandfonline.com [tandfonline.com]
o 3. researchgate.net [researchgate.net]
o 4. researchgate.net [researchgate.net]

o 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-
Coupled Azole Units as Class Il c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

» 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine
Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

e 7. caymanchem.com [caymanchem.com]

« To cite this document: BenchChem. [AMG-208 Structure-Activity Relationship: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684691#amg-208-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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